1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
Hydrogel Formation and Properties
One study focuses on the formation of hydrogels by related urea compounds, highlighting the impact of anions on the rheology, morphology, and gelation properties. The research reveals how the identity of the anion can tune the physical properties of low molecular weight salt hydrogelators, offering insights into designing materials with specific characteristics (Lloyd & Steed, 2011).
Synthesis and Complex Formation
Another study delves into the synthesis of N-hydroxyamide-containing heterocycles, which are related to the chemical structure of interest. This research uncovers the iron(III) complex-forming tendency of certain compounds, providing valuable information for the development of new materials and catalysts (Ohkanda et al., 1993).
Directed Lithiation
Research on directed lithiation of compounds similar to the one has yielded high yields of substituted products, demonstrating the potential for creating diverse chemical structures through selective reactions (Smith et al., 2013).
Antimicrobial and Anticoccidial Activities
Investigations into the biological activities of related pyran compounds have shown significant antimicrobial and anticoccidial effects. These studies suggest potential pharmaceutical applications for compounds with similar structures (Georgiadis, 1976).
Organocatalysis
A study utilizing isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles, including those with methoxyphenyl groups, underscores the versatility of such compounds in green chemistry and catalysis (Zolfigol et al., 2013).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)20-17(21)19-13-18(8-10-23-11-9-18)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFOZHCVVIUJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.